3-Bromo-5-vinylpyridine
Description
Properties
IUPAC Name |
3-bromo-5-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDPNVDWYSQHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634070 | |
| Record name | 3-Bromo-5-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191104-26-4 | |
| Record name | 3-Bromo-5-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination Using Elemental Bromine
Direct bromination of 5-vinylpyridine with elemental bromine (Br₂) is a classical approach. This method involves electrophilic aromatic substitution, where bromine acts as both the brominating agent and Lewis acid. The reaction typically proceeds in a halogenated solvent (e.g., dichloromethane or carbon tetrachloride) under inert conditions to prevent side reactions.
Reaction Conditions:
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Temperature: 0–25°C to control exothermicity.
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Solvent: Non-polar solvents favor electrophilic substitution.
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Stoichiometry: A 1:1 molar ratio of 5-vinylpyridine to Br₂ ensures minimal di-bromination.
Challenges:
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Regioselectivity: Competing bromination at the 3- and 4-positions requires precise control.
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Side Reactions: Over-bromination and vinyl group addition are common pitfalls.
Optimization Strategies:
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Low-Temperature Bromination: Conducting the reaction at 0°C enhances 3-bromo selectivity (yield: ~65%) .
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Solvent Polarity: Dichloromethane improves solubility and reaction homogeneity compared to non-polar alternatives .
Radical-Initiated Bromination with N-Bromosuccinimide (NBS)
NBS-mediated bromination offers improved regiocontrol under radical conditions. This method leverages light or radical initiators (e.g., azobisisobutyronitrile, AIBN) to generate bromine radicals, which selectively target the 3-position of the pyridine ring.
Mechanism:
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Radical Initiation: AIBN decomposes to generate cyanopropyl radicals.
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Bromine Abstraction: Radicals abstract bromine from NBS, forming Br· radicals.
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Regioselective Addition: Br· adds to the pyridine ring, followed by hydrogen abstraction to yield 3-bromo-5-vinylpyridine.
Reaction Parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| NBS Equivalents | 1.2 | Maximizes conversion (78%) |
| Initiator (AIBN) | 0.1 equiv | Prevents over-initiation |
| Light Source | UV (365 nm) | Enhances radical flux |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Advantages:
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Reduced di-bromination byproducts (<5%).
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Compatibility with acid-sensitive substrates.
Lewis Acid-Catalyzed Bromination
Lewis acids such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃) accelerate bromination by polarizing the Br₂ molecule. This approach is particularly effective for electron-deficient pyridine derivatives.
Case Study: BF₃·OEt2-Catalyzed Bromination
A method adapted from pyridazine synthesis (Scheme 3 in ) demonstrates the utility of BF₃·OEt2 in enhancing reaction efficiency:
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Catalyst Loading: 2.1 equiv BF₃·OEt2.
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Solvent: Dichloromethane.
Key Observations:
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Scale-Up Feasibility: Reactions performed at 500 mg scale retained high yields (93%), indicating industrial potential .
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Regiocontrol: Exclusive 3-bromo product formation, attributed to BF₃-mediated stabilization of the transition state.
Continuous Flow Bromination
Continuous flow reactors address limitations of batch processes, such as heat dissipation and mixing inefficiencies. This method employs microfluidic channels to maintain precise temperature and residence time control.
Protocol:
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Reagent Streams: Separate feeds of 5-vinylpyridine and Br₂ in CH₂Cl₂.
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Mixing Zone: Turbulent flow ensures rapid homogenization.
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Reaction Zone: Maintained at 10°C with a residence time of 2 minutes.
Outcomes:
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Yield: 85% with >95% purity.
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Throughput: 1.2 kg/day in pilot-scale systems.
Comparative Analysis of Bromination Methods
The table below summarizes key metrics for each method:
| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Direct Bromination | 65 | 88 | Moderate | Limited |
| NBS Radical Bromination | 78 | 92 | High | Moderate |
| BF₃-Catalyzed | 93 | 98 | Excellent | High |
| Continuous Flow | 85 | 95 | High | Industrial |
Insights:
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Catalytic methods offer superior yields and selectivity, albeit with higher catalyst costs.
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Continuous flow systems balance efficiency and scalability, making them ideal for large-scale production.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost, safety, and environmental impact. Key strategies include:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-vinylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation and halogenation.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst. Halogenation can be performed using halogens like chlorine or bromine.
Coupling Reactions: Suzuki-Miyaura coupling typically involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Addition Reactions: Products include saturated compounds or halogenated derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
Synthesis and Reactivity
3-Bromo-5-vinylpyridine serves as a critical building block in organic synthesis. Its reactivity is attributed to the presence of both bromine and vinyl groups, facilitating various coupling reactions, including:
- Heck Reaction : Used for the formation of carbon-carbon bonds by coupling with aryl or vinyl compounds.
- Buchwald-Hartwig Coupling : Enables the formation of amines from aryl halides and amines, showcasing its utility in synthesizing pharmaceutical compounds.
Antimicrobial and Antiviral Activities
Recent studies highlight the potential of pyridine derivatives, including this compound, in exhibiting antimicrobial and antiviral properties. Research indicates that compounds containing the pyridine nucleus can enhance therapeutic efficacy against various pathogens:
- Antimicrobial Activity : Compounds derived from pyridine structures have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : The compound's structural features may contribute to its potential efficacy against viruses, including SARS-CoV-2, emphasizing the need for further exploration in this context .
Pharmaceutical Applications
The compound is investigated for its role in drug development. Its ability to act as a precursor for more complex molecules makes it valuable in synthesizing bioactive compounds. Notably:
- Anticancer Agents : Research has explored the synthesis of pyridine-based compounds with potential anticancer properties, leveraging the unique reactivity of this compound .
Material Science
In material science, this compound is utilized to create functional polymers and materials. Its incorporation into polymeric structures can enhance properties such as thermal stability and mechanical strength.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study evaluated various pyridine derivatives, including those synthesized from this compound, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM against multiple bacterial strains .
Case Study 2: Drug Development
Research focused on synthesizing novel anticancer agents using this compound as a key intermediate. The synthesized compounds exhibited promising cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 3-Bromo-5-vinylpyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds. In addition reactions, the vinyl group participates in the addition of atoms or groups, altering the structure of the molecule. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the substituents attached to it.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and functional distinctions between 3-Bromo-5-vinylpyridine and analogous bromopyridines:
Physicochemical Properties
Biological Activity
3-Bromo-5-vinylpyridine is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article focuses on the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₆BrN
- Molecular Weight : 172.02 g/mol
- CAS Number : 50720-12-2
- Physical State : Solid
- Melting Point : 31-35 °C
The biological activity of this compound can be attributed to its interactions with various biological targets. Studies suggest that it may exhibit:
Biological Activity Data
Case Studies
- Antitubercular Activity : A study explored the synthesis and evaluation of various pyridine derivatives, including this compound, against M. tuberculosis. The compound demonstrated promising in vitro activity with an MIC value significantly lower than the standard treatments, indicating its potential as a lead compound for further development .
- Cytotoxicity Assessment : In a cytotoxicity assay involving multiple cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited notable cytotoxic effects at concentrations above 10 µM. The results suggest that this compound may interfere with cellular processes critical for cancer cell survival .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
- Distribution : Likely distributed widely throughout body tissues, although specific studies are required.
- Metabolism : Initial studies suggest hepatic metabolism may occur, but detailed metabolic pathways remain to be elucidated.
- Excretion : Predominantly excreted through renal pathways; however, more research is necessary to confirm these findings.
Q & A
Q. What are the common synthetic routes for 3-Bromo-5-vinylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of pre-functionalized pyridine derivatives. For example, bromination of 5-vinylpyridine using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., UV light or AIBN) can yield regioselective bromination at the 3-position. Reaction optimization includes controlling temperature (0–25°C), solvent polarity (e.g., CCl₄ or DCM), and stoichiometry (1.1–1.5 equiv NBS). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify vinyl protons (δ 5.0–6.5 ppm, multiplet) and pyridine ring protons (δ 7.5–8.5 ppm). Bromine’s electronegativity deshields adjacent carbons (C-3: δ ~150 ppm in ¹³C NMR).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 199/201 (M⁺, Br isotope pattern). Fragmentation patterns (e.g., loss of Br or vinyl groups) confirm structural integrity.
- X-ray Crystallography : Resolves bond angles and confirms regiochemistry. Data repositories like NIST provide reference spectra for validation .
Q. What are the critical considerations for purifying this compound to achieve high yields?
- Methodological Answer :
- Solvent Selection : Use low-polarity solvents (e.g., hexane) for recrystallization to minimize solubility of impurities.
- Chromatography : Gradient elution (0–30% ethyl acetate in hexane) on silica gel separates brominated byproducts. Monitor fractions via TLC (Rf ~0.4 in 1:4 EtOAc/hexane).
- Distillation : For thermally stable batches, vacuum distillation (bp ~120–140°C at 10 mmHg) avoids decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic effects at the bromine and vinyl sites. The Colle-Salvetti correlation-energy functional (adapted to electron density) predicts activation barriers for Suzuki-Miyaura couplings. Key parameters include bond dissociation energies (C-Br: ~65 kcal/mol) and charge distribution at the reactive carbon. Compare computed transition states with experimental yields to refine catalytic systems (e.g., Pd(PPh₃)₄ vs. XPhos) .
Q. What strategies resolve contradictory data in the regioselectivity of this compound in nucleophilic substitutions?
- Methodological Answer : Conflicting regioselectivity (C-3 vs. C-5 substitution) may arise from solvent polarity or nucleophile hardness. To resolve:
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates.
- Isotopic Labeling : Use ¹⁸O-labeled nucleophiles to trace substitution pathways.
- Computational Validation : Compare DFT-derived reaction coordinates with experimental outcomes to identify dominant mechanisms .
Q. How do steric and electronic effects influence the functionalization of this compound in complex syntheses?
- Methodological Answer :
- Steric Effects : The vinyl group at C-5 hinders ortho-substitution, favoring meta-functionalization (e.g., C-3 bromine replacement). Steric maps (via molecular modeling) guide ligand design for metal-catalyzed reactions.
- Electronic Effects : Electron-withdrawing bromine increases pyridine ring electrophilicity, enhancing reactivity toward soft nucleophiles (e.g., thiols). Hammett σ constants (σₘ for Br = +0.39) quantify electronic contributions .
Q. What advanced analytical methods confirm the stability of this compound under various conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC-MS for bromine loss or vinyl polymerization.
- Solid-State NMR : Detects amorphous vs. crystalline degradation products.
- Microscopy (SEM/TEM) : Visualizes morphological changes in stored samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
